4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline
Overview
Description
“4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline” is a chemical compound with the CAS Number: 1146290-31-4 . It has a molecular weight of 203.24 . The IUPAC name for this compound is 4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenylamine .
Synthesis Analysis
Imidazole, the core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H13N3O/c1-14-7-6-13-11(14)8-15-10-4-2-9(12)3-5-10/h2-7H,8,12H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Water Decontamination
Aniline-based pharmaceuticals, including compounds structurally related to 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline, have been studied for their reactivity with sulfate radical anion in water decontamination processes. These compounds quickly react with sulfate radical anion, showing potential for the removal of pharmaceutical pollutants from wastewater treatment plant effluents. This highlights the compound's relevance in environmental chemistry and its potential for improving water quality (Ahmed et al., 2012).
Antimicrobial Activity
Compounds structurally similar to this compound have been synthesized and examined for their antimicrobial activity. These studies demonstrate the potential of such compounds in developing new antimicrobial agents, which could address the growing concern of antimicrobial resistance (Habib et al., 2012).
Molecular Structure Analysis
The synthesis and structure-activity relationships of aniline and imidazole derivatives have been extensively studied. These compounds have applications ranging from gastric H+/K(+)-ATPase inhibitors to potential therapeutic agents for various conditions. Understanding the structural basis of their activity is crucial for the development of new drugs and therapeutic agents (Yamakawa et al., 1991).
Catalysis and Chemical Synthesis
Aniline and imidazole derivatives serve as catalysts in various chemical reactions, including the methoxycarbonylation of aniline with dimethyl carbonate. This demonstrates their role in facilitating chemical transformations, which is essential for the synthesis of complex organic compounds and industrial chemistry (Dahnum et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
4-[(1-methylimidazol-2-yl)methoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-7-6-13-11(14)8-15-10-4-2-9(12)3-5-10/h2-7H,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKSIKJGUOTJJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-31-4 | |
Record name | 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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